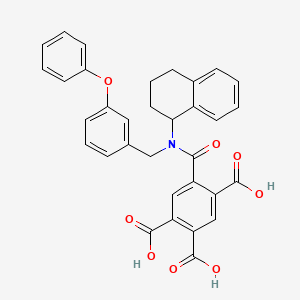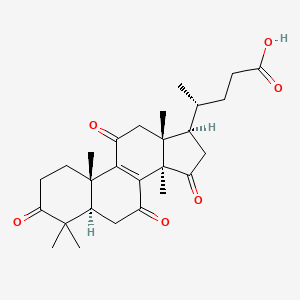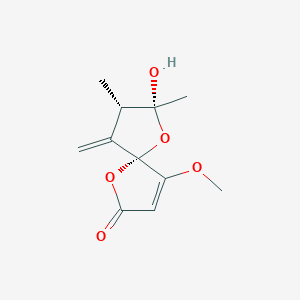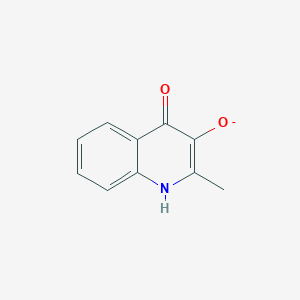
2-Methyl-4-oxo-1,4-dihydroquinolin-3-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-oxo-1,4-dihydroquinolin-3-olate is conjugate base of 3-hydroxy-2-methylquinolin-4(1H)-one. It is a conjugate base of a 3-hydroxy-2-methylquinolin-4(1H)-one.
科学的研究の応用
Hydrolysis Studies
The compound 2-Methyl-4-oxo-1,4-dihydroquinolin-3-olate has been explored in hydrolysis studies. Basafa et al. (2021) examined the hydrolysis of Nitrile Moiety in 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a related compound. They found that hydrolysis in different conditions yielded various products, shedding light on the compound's reactive properties (Basafa et al., 2021).
Regioselectivity in Reactions
Investigations into the regioselectivity of reactions involving similar quinoline compounds have been conducted. For instance, Batalha et al. (2019) explored the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, providing insights into the selective chemical reactivity of these quinolines (Batalha et al., 2019).
Synthesis and Structural Analysis
The synthesis and molecular structure of related quinoline compounds have been a subject of research. For example, A. Boteva et al. (2014) discussed the synthesis of methyl 3-aroyl-4-oxo-1,4-dihydroquinoline-2-carboxylates and analyzed their crystal structures (Boteva et al., 2014).
Anticancer Properties
Research has also been conducted on the potential anticancer properties of quinoline derivatives. Gaber et al. (2021) synthesized new quinoline-3-carboxylic acid derivatives and tested their effectiveness against the breast cancer MCF-7 cell line, demonstrating significant anticancer activity (Gaber et al., 2021).
Antihypoxic Activity
The antihypoxic activity of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid and its derivatives was studied by Ukrainets et al. (2010), revealing high antihypoxic effects in some of these compounds (Ukrainets et al., 2010).
特性
分子式 |
C10H8NO2- |
|---|---|
分子量 |
174.18 g/mol |
IUPAC名 |
2-methyl-4-oxo-1H-quinolin-3-olate |
InChI |
InChI=1S/C10H9NO2/c1-6-9(12)10(13)7-4-2-3-5-8(7)11-6/h2-5,12H,1H3,(H,11,13)/p-1 |
InChIキー |
FSCXZVPPDJYLDD-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




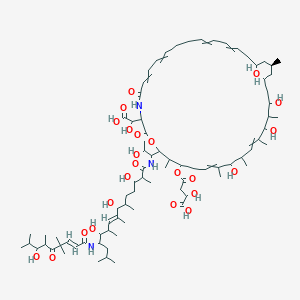

![(3S,5aS,6S,7R,9aS)-6-[2-[(1S,3aS,5R,8aS)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol](/img/structure/B1264827.png)
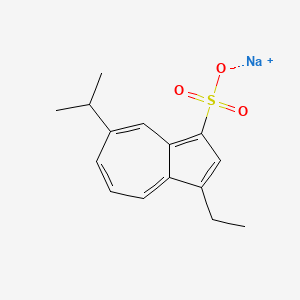

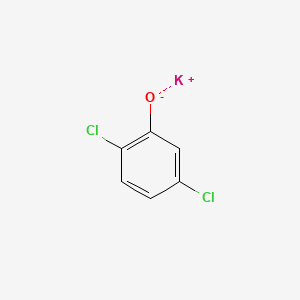


![1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B1264836.png)
![6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one](/img/structure/B1264837.png)
